

Comprehensive Spectroscopic Characterization of 2,6-Disubstituted Indeno[1,2-d]oxazoles

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Compound of Interest

Compound Name: 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazo&
Cat. No.: B13387188

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Executive Summary

The indeno[1,2-d]oxazole scaffold represents a critical fusion of the pharmacologically active indene nucleus and the oxazole heterocycle. These systems are increasingly relevant in drug discovery as potential antimicrobial, antioxidant, and anticancer agents, as well as in materials science as organic fluorophores.

This guide addresses the specific analytical challenges of 2,6-disubstituted indeno[1,2-d]oxazoles. In this regio-isomeric configuration, the C2 position (oxazole ring) typically bears an aryl or alkyl group, while the C6 position (indene aromatic ring) bears a substituent derived from the starting indan-1,3-dione or ninhydrin precursor. Accurate structural assignment requires a rigorous integration of 1D/2D NMR, FT-IR, and Mass Spectrometry to distinguish this isomer from potential regio-isomers (e.g., 2,5-disubstituted variants) and uncyclized intermediates.

Structural Architecture & Synthetic Context

Before interpreting spectra, one must understand the connectivity. The "2,6-disubstituted" nomenclature in this guide refers to:

- Position 2: The carbon atom between the oxygen and nitrogen in the oxazole ring.
- Position 6: The aromatic carbon on the indene backbone, para to the bridgehead carbon (C4a), originating from the 5-position of a substituted indan-1,3-dione precursor.

Common Synthetic Pathway: The cyclization often involves the condensation of a 5-substituted indan-1,3-dione (or ninhydrin derivative) with a nitrile or amide in the presence of an acid catalyst (e.g., PPA or H₂SO₄).

- Impurity Alert: Incomplete cyclization often yields N-(1,3-dioxoindan-2-yl)amides, which show distinct carbonyl patterns in IR and NMR different from the target oxazole.

Infrared Spectroscopy: The Functional Fingerprint

FT-IR is the primary "go/no-go" checkpoint for successful cyclization. The formation of the oxazole ring eliminates specific carbonyl character found in precursors.

Key Diagnostic Bands[1]

Functional Group	Wavenumber ()	Diagnostic Value
(Oxazole)	1610 – 1645	Critical. Indicates formation of the oxazole ring. Often overlaps with aromatic C=C but is sharper.
(Oxazole)	1050 – 1150	Strong asymmetric stretch characteristic of the ether linkage in the oxazole.
(Indene/Aromatic)	1450 – 1600	Multiple bands.[1][2] The indene backbone provides a rigid aromatic signature.
(Aromatic)	3030 – 3100	Weak intensity.
Substituent Specifics		
(if 6-nitro)	1530 (asym) / 1350 (sym)	Very strong; confirms 6-substitution if nitro-precursor used.
(if 6-halo)	600 – 800	Fingerprint region confirmation.

Protocol Validation:

- The Carbonyl Check: If you observe a strong, broad band at 1680–1720 cm^{-1} , the oxazole ring has likely not formed, or the sample is contaminated with the uncyclized amide/ketone intermediate. A pure indeno[1,2-d]oxazole should lack ketone carbonyl peaks unless a specific substituent (e.g., acetyl) is present.

Nuclear Magnetic Resonance (NMR): The Structural Skeleton

NMR provides the definitive proof of the 2,6-substitution pattern. The challenge lies in distinguishing the protons on the indene aromatic ring (positions 5, 6, 7, 8).

NMR Characterization (400/500 MHz, DMSO- or CDCl)

The 2-position substituent (e.g., Phenyl) will show its own characteristic splitting. The core diagnostic focus is the indene protons.

Scenario: 6-Substituted Indeno[1,2-d]oxazole Assuming a substituent

at position 6, the symmetry of the benzene ring is broken. You will typically observe an ABX or ABC spin system for protons H5, H7, and H8.

- H5 (Ortho to R, Meta to Bridge): Often appears as a doublet (δ 7.5-8.0 ppm, 1H, $J_{5,7}$ = 10-12 Hz) if R is electron-withdrawing.
- H7 (Ortho to R, Ortho to H8): Appears as a doublet of doublets (δ 7.0-7.5 ppm, 1H, $J_{7,5}$ = 10-12 Hz, $J_{7,8}$ = 2-4 Hz).
- H8 (Pseudo-adjacent to Oxazole O/N): Often the most deshielded indene proton due to the proximity of the heteroaromatic ring current. Appears as a doublet (δ 7.0-7.5 ppm, 1H, $J_{8,7}$ = 2-4 Hz).

NMR Characterization[4][5][6][7][8]

The

spectrum is essential for identifying the quaternary bridgehead carbons which are silent in proton NMR.

Carbon Type	Chemical Shift (, ppm)	Assignment Logic
C2 (Oxazole)	158 – 165	The most deshielded carbon (attached to N and O).
C3a, C8b (Bridgehead)	140 – 155	Quaternary carbons fusing the oxazole and indene rings.
C6 (Substituted)	Variable	Shift depends on substituent (e.g., C-F ~160 ppm with splitting; C-NO ~148 ppm).
Indene Aromatic CH	118 – 135	Standard aromatic region.

Advanced Technique (HMBC): To confirm the "2-position" substituent, look for a long-range coupling (HMBC) between the protons of the 2-substituent (e.g., ortho-protons of a phenyl ring) and the C2 carbon at ~160 ppm.

Mass Spectrometry: Fragmentation Logic

Indeno-oxazoles are stable aromatic systems. Under Electron Ionization (EI) or Electrospray Ionization (ESI), they typically show a prominent molecular ion

or

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Fragmentation Pathways (EI/ESI-MS/MS)

- Primary Cleavage (Retro-Cyclization): The most characteristic fragmentation is the cleavage of the oxazole ring.
 - Loss of Nitrile (R-CN): The oxazole ring opens and expels the nitrile fragment corresponding to the 2-substituent.
 - Observation:

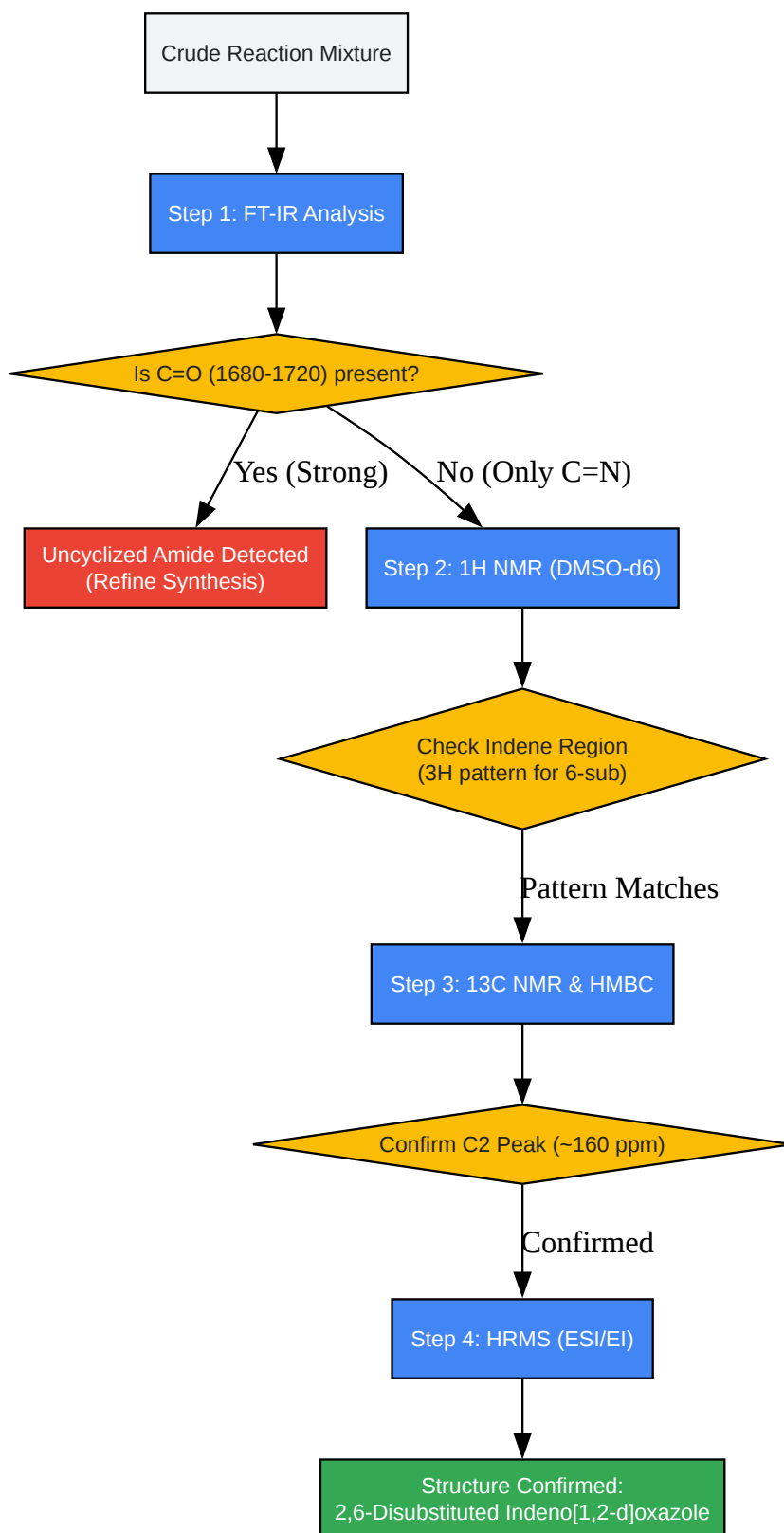
(Formation of an indeno-furan/ketene-like cation).

- Loss of CO: If the system rearranges or oxidizes, a loss of 28 Da (CO) is common, particularly in oxazole derivatives.
- Substituent Fragmentation:
 - 6-Halo: Characteristic isotopic patterns (Cl: 3:1 ratio of M/M+2; Br: 1:1 ratio).
 - 6-Nitro: Loss of NO (30 Da) or NO

(46 Da).

Integrated Analytical Workflow

The following diagram illustrates the decision logic for characterizing these compounds, ensuring self-validation at every step.



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Caption: Step-by-step logic flow for validating the 2,6-disubstituted indeno-oxazole structure, prioritizing the exclusion of uncyclized intermediates.

Experimental Protocol: Characterization of Unknowns

Sample Preparation[4][5][6][7]

- NMR: Dissolve ~5-10 mg of purified solid in 0.6 mL DMSO-
.
(CDCl₃ may be used, but solubility is often better in DMSO for fused aromatic systems).
- MS: Prepare a 1 ppm solution in Methanol/Acetonitrile (50:50) with 0.1% Formic Acid for ESI(+).

Data Interpretation Checklist

- IR: Confirm absence of ketone C=O. Confirm presence of C=N (~1620 cm⁻¹).
- MS: Identify Parent Ion
.
.[5] Check for fragment
.
.
- ¹H NMR:
 - Identify the singlet or multiplet of the 2-substituent.
 - Locate the "bridgehead" protons? (There are none in the fully aromatic indeno[1,2-d]oxazole).
 - Assign the 3 aromatic protons on the indene ring. Use coupling constants () to determine if the substituent is at position 6 (meta/ortho couplings) vs position 5 or 7.
- ¹³C NMR: Count carbons. Ensure the number of quaternary carbons matches the fused system (C3a, C8b, C2, C6-sub).

References

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- Mass Spectrometry of Oxazoles (Fragmentation Patterns). Source: Semantic Scholar (Heterocycles, Vol 14). Context: Establishes the fundamental fragmentation rule for oxazoles: the loss of R-CN (nitrile) and CO extrusion mechanisms.
- Oxazole IR Spectrum Data. Source: NIST Chemistry WebBook. Context: Authoritative reference for the fundamental vibrational modes of the oxazole ring (C=N, C-O-C).

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